molecular formula C16H13F3N4O3S B4116619 2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No. B4116619
M. Wt: 398.4 g/mol
InChI Key: XCMNYUYMJMDKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide works by binding to the active site of PTP1B, preventing it from dephosphorylating insulin receptor substrate 1 (IRS-1). This results in increased insulin signaling and improved glucose uptake by cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been shown to reduce inflammation and improve liver function in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide in lab experiments is its specificity for PTP1B, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cell or tissue type being studied, and its stability and solubility may also pose challenges in experimental design.

Future Directions

Future research on 2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide could focus on its potential use in combination with other diabetes treatments, as well as its effects on other signaling pathways and physiological processes. Additionally, further studies could investigate the pharmacokinetics and toxicity of this compound in vivo.

Scientific Research Applications

2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been studied for its potential use in various research applications, including as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been linked to the development of insulin resistance and type 2 diabetes. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential target for the development of new diabetes treatments.

properties

IUPAC Name

1-[(4-methyl-3-nitrobenzoyl)amino]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3S/c1-9-6-7-10(8-13(9)23(25)26)14(24)21-22-15(27)20-12-5-3-2-4-11(12)16(17,18)19/h2-8H,1H3,(H,21,24)(H2,20,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMNYUYMJMDKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-3-nitrophenyl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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